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Cat. No.: B1586883 Get Quote

An In-depth Technical Guide to the Physical
Properties of 2-Iodophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of 2-
Iodophenylacetonitrile (CAS No. 40400-15-5), a crucial intermediate in organic synthesis and

drug discovery. This document moves beyond a simple datasheet, offering in-depth

explanations of experimental methodologies and the scientific principles governing the

observed properties, ensuring a thorough understanding for both practical laboratory work and

theoretical consideration.

Introduction and Molecular Overview
2-Iodophenylacetonitrile, also known as 2-iodobenzyl cyanide, is an aromatic nitrile featuring

an iodine substituent at the ortho position of the phenyl ring. Its molecular structure, C₈H₆IN,

confers a unique combination of reactivity and physical characteristics that are pivotal to its

applications.[1][2] The presence of the iodo group makes it an excellent substrate for cross-

coupling reactions, while the nitrile moiety offers a versatile handle for transformation into

various functional groups such as amines, carboxylic acids, and ketones. Understanding its
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physical properties, particularly its melting and boiling points, is paramount for its purification,

handling, and reaction setup.

Table 1: Core Molecular and Physical Identifiers

Property Value Source(s)

Chemical Name 2-Iodophenylacetonitrile [1][3]

Synonyms
2-Iodobenzyl cyanide, o-

Iodophenylacetonitrile
[1][3]

CAS Number 40400-15-5 [1][2][3]

Molecular Formula C₈H₆IN [1][2][3]

Molecular Weight 243.04 g/mol [2]

Appearance

White or Colorless to Light

yellow powder, lump, or clear

liquid

[3]

Thermal Properties: Melting and Boiling Points
The phase transition temperatures of a compound are critical indicators of its purity and are

fundamental parameters for its purification and handling.

Melting Point: A Marker of Purity
The melting point of 2-Iodophenylacetonitrile is reported to be approximately 30 °C.[3] As a

low-melting solid, it may exist as a solid or a clear liquid at or slightly above standard room

temperature.[3]

Expert Insight: A sharp, well-defined melting point range is a strong indicator of high purity.

Impurities typically depress the melting point and broaden the melting range. For a compound

like 2-Iodophenylacetonitrile, which is often synthesized and used in subsequent reactions,

verifying the melting point is a critical quality control step.

Two primary methods are employed for the precise determination of a melting point: the

capillary method using a Thiele tube or a digital melting point apparatus, and Differential
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Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This traditional and widely used method relies on heating a small sample in a capillary tube

within a controlled temperature bath.

Causality: The Thiele tube is designed to ensure uniform heating of the oil bath through

convection, which in turn provides a slow and steady temperature increase for the sample,

allowing for accurate observation of the melting process.

Experimental Workflow: Thiele Tube Method

Caption: Workflow for Thiele Tube Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and automated approach to determining melting points and

other thermal transitions.

Causality: DSC measures the difference in heat flow between the sample and a reference as

a function of temperature. The melting of a crystalline solid is an endothermic process, which

is detected as a distinct peak on the DSC thermogram. The peak maximum corresponds to

the melting point.

Boiling Point and the Necessity of Vacuum Distillation
The boiling point of 2-Iodophenylacetonitrile is reported in the literature under reduced

pressure, for instance, 113-120 °C at 0.5 mmHg and 139-140 °C at 13 mmHg.[1][4]

Expert Insight: Reporting the boiling point under vacuum is crucial because 2-
Iodophenylacetonitrile, like many high-molecular-weight organic compounds, is susceptible to

thermal decomposition at its atmospheric boiling point. Lowering the pressure significantly

reduces the temperature required for boiling, preserving the integrity of the molecule.

The Clausius-Clapeyron Relation in Practice: The relationship between vapor pressure and

temperature, as described by the Clausius-Clapeyron relation, is the fundamental principle
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behind vacuum distillation. By reducing the ambient pressure, the vapor pressure of the liquid

needs to reach a much lower value to initiate boiling, which occurs at a lower temperature.

The purification of 2-Iodophenylacetonitrile is typically achieved through vacuum distillation.

Experimental Workflow: Vacuum Distillation

Caption: Generalized Workflow for Vacuum Distillation.

Other Key Physical Properties
A comprehensive understanding of 2-Iodophenylacetonitrile also requires consideration of its

density, refractive index, and solubility.

Table 2: Additional Physicochemical Data

Property Value Conditions Source(s)

Density 1.75 g/mL at 25 °C [4]

Refractive Index (n_D) 1.618 at 20 °C [4]

Flash Point 110 °C Closed cup [3]

Solubility Profile
While comprehensive, quantitative solubility data is not readily available in peer-reviewed

literature, the molecular structure of 2-Iodophenylacetonitrile allows for qualitative

predictions. The presence of a polar nitrile group and a large, nonpolar iodophenyl group

suggests miscibility with a range of common organic solvents.

Expert Insight & Practical Observations:

High Solubility: Expected in polar aprotic solvents like dichloromethane, chloroform, ethyl

acetate, and acetone, which can interact with the nitrile group. Synthesis procedures confirm

its solubility in dichloromethane and ethyl acetate.[4]

Moderate Solubility: Likely soluble in aromatic solvents such as toluene.
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Low Solubility: Expected to have low solubility in nonpolar aliphatic solvents like hexane and

very low solubility in water due to the dominant hydrophobic character of the iodophenyl ring.

The isomer 3-Iodophenylacetonitrile is noted as being soluble in methanol and insoluble in

water.

Experimental Protocol: Qualitative Solubility Testing A systematic approach is used to

determine the solubility of a compound in various solvents.

Preparation: Add approximately 20-30 mg of 2-Iodophenylacetonitrile to a series of clean,

dry test tubes.

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol,

toluene, dichloromethane, hexane) dropwise.

Observation: After each addition, agitate the mixture and observe if the solid dissolves

completely.

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."

Spectroscopic and Analytical Data
For unambiguous identification and characterization, spectroscopic data is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, citable spectrum with

peak assignments is not available in the searched public-domain resources, typical chemical

shift regions for the protons and carbons in 2-Iodophenylacetonitrile can be predicted based

on its structure. Product listings from suppliers often state that the structure is confirmed by

NMR, indicating that this data is routinely acquired for quality control.[3]

¹H NMR: The aromatic protons would appear in the range of 7.0-8.0 ppm. The benzylic

protons (CH₂) would likely be a singlet around 4.0 ppm.

¹³C NMR: The nitrile carbon (CN) would be expected in the region of 115-120 ppm. The

aromatic carbons would appear between 125-140 ppm, with the carbon bearing the iodine

atom being shifted to a higher field (lower ppm value) around 90-100 ppm. The benzylic

carbon (CH₂) would likely be found around 20-30 ppm.
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Handling and Safety Considerations
2-Iodophenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if

inhaled.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when

handling this compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Iodophenylacetonitrile, 96% | Fisher Scientific [fishersci.ca]

2. 2-Iodophenylacetonitrile 97 40400-15-5 [sigmaaldrich.com]

3. 2-(2-Iodophenyl)acetonitrile | 40400-15-5 | TCI (Shanghai) Development Co., Ltd.
[tcichemicals.com]

4. 2-IODOPHENYLACETONITRILE | 40400-15-5 [chemicalbook.com]

To cite this document: BenchChem. [Physical properties including melting and boiling points
of 2-Iodophenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586883#physical-properties-including-melting-and-
boiling-points-of-2-iodophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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